molecular formula C21H24N2O5 B4425317 methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B4425317
M. Wt: 384.4 g/mol
InChI Key: SPZFNPJECMZUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as MMMP, is a compound that has been widely studied for its potential use in scientific research. MMMP belongs to the class of compounds known as benzamides, which have been found to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate for lab experiments is its high purity and yield, which makes it easy to work with. However, one limitation is that it can be expensive to synthesize, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research on methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is in the development of new cancer therapies based on the compound. Researchers may also explore the potential use of this compound in the treatment of other diseases, such as diabetes and inflammation. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a compound that has been widely studied for its potential use in scientific research. Its high purity and yield make it an attractive candidate for a range of applications, including cancer research, anti-inflammatory therapy, and diabetes treatment. While there is still much to learn about the compound, its promising results thus far suggest that it may have a bright future in the field of scientific research.

Scientific Research Applications

Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been studied for its potential use in a range of scientific research applications. One area of interest is in the field of cancer research, where this compound has been found to exhibit potent anti-cancer activity. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-morpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14-5-4-6-16(19(14)26-2)20(24)22-17-13-15(21(25)27-3)7-8-18(17)23-9-11-28-12-10-23/h4-8,13H,9-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZFNPJECMZUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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